Hydrolytic Lability of the Phenoxy Ether Linkage vs. Stable Thioether Analog in Leishmania mexicana Pyruvate Kinase Inhibition
In a direct head‑to‑head comparison, 3‑(2,5‑dimethylphenoxy)‑1,2‑benzothiazole 1,1‑dioxide was a potent inhibitor of Leishmania mexicana pyruvate kinase but was characterized as a 'labile compound', whereas the corresponding 3‑[(2,5‑dimethylphenyl)sulfanyl]‑1,2‑benzothiazole 1,1‑dioxide was a 'stable sulfur derivative' [1]. This establishes that the C–O–Ar linkage at the 3‑position is inherently susceptible to hydrolytic or metabolic cleavage, a property that materially affects compound handling, storage, and assay reproducibility.
| Evidence Dimension | Chemical stability (qualitative assessment) |
|---|---|
| Target Compound Data | Labile (3‑phenoxy class) |
| Comparator Or Baseline | 3‑[(2,5‑dimethylphenyl)sulfanyl]‑1,2‑benzothiazole 1,1‑dioxide: stable |
| Quantified Difference | Not quantified; qualitative stability dichotomy reported |
| Conditions | Leishmania mexicana pyruvate kinase (EC 2.7.1.40) biochemical assay |
Why This Matters
A procurement decision between the 3‑phenoxy and 3‑thioether analog must consider that the phenoxy compound requires stringent handling (anhydrous conditions, low temperature, short storage duration) to preserve inhibitory potency, directly impacting experimental design and cost.
- [1] BRENDA Enzyme Database. EC 2.7.1.40 (pyruvate kinase). Inhibitor entry: 3-(2,5-dimethylphenoxy)-1,2-benzothiazole 1,1-dioxide. (https://www.brenda-enzymes.de/literature.php?r=721544). View Source
